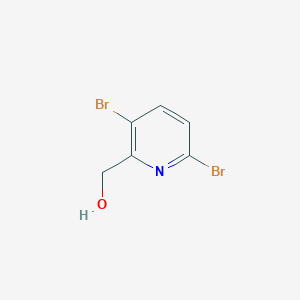(3,6-Dibromopyridin-2-yl)methanol
CAS No.: 1227601-31-1
Cat. No.: VC5104514
Molecular Formula: C6H5Br2NO
Molecular Weight: 266.92
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227601-31-1 |
|---|---|
| Molecular Formula | C6H5Br2NO |
| Molecular Weight | 266.92 |
| IUPAC Name | (3,6-dibromopyridin-2-yl)methanol |
| Standard InChI | InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |
| Standard InChI Key | PFAYEBBXANMZEZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Br)CO)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of (3,6-Dibromopyridin-2-yl)methanol is C₆H₅Br₂NO, with a molecular weight of 266.92 g/mol. The IUPAC name, 3,6-dibromo-2-pyridinemethanol, reflects its substitution pattern. Key structural features include:
-
Bromine atoms at positions 3 and 6, which act as electron-withdrawing groups, polarizing the aromatic ring and enhancing electrophilic reactivity.
-
A hydroxymethyl group at position 2, contributing to solubility in polar solvents and enabling further functionalization.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| IUPAC Name | (3,6-Dibromopyridin-2-yl)methanol |
| InChI Key | PFAYEBBXANMZEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1Br)CO)Br |
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via bromination of 2-pyridinemethanol derivatives. A common approach involves:
-
Bromination: Treating 2-pyridinemethanol with bromine (Br₂) or N-bromosuccinimide (NBS) in a dichloromethane or acetic acid solvent system.
-
Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Hypothetical Reaction Pathway:
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield and minimize byproducts. Key parameters include:
-
Temperature control (80–120°C) to prevent debromination.
-
Solvent selection (e.g., dimethylformamide) to enhance reaction homogeneity.
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The bromine substituents facilitate Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl structures. For example:
Nucleophilic Substitutions
The electron-deficient pyridine ring undergoes SNAr reactions with amines or thiols. A hypothetical amination yields:
Table 2: Reaction Examples and Yields
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling (C3-Br) | Pd(dppf)Cl₂, K₂CO₃, DMF | 3-Aryl-6-bromo-2-pyridinemethanol | 60–75 |
| Amination (C6-Br) | NH₃, CuI, DMSO | 3-Bromo-6-amino-2-pyridinemethanol | 50–65 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound is a precursor to kinase inhibitors and antimicrobial agents. For instance, derivatives have shown promise in modulating calmodulin-dependent kinase activity, a target in neurodegenerative diseases.
Agrochemical Development
Functionalized analogues are explored as herbicides and pesticides, leveraging the bromine atoms’ ability to disrupt microbial electron transport chains.
Biological Activity
Antimicrobial Properties
In vitro studies suggest inhibitory effects against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL), attributed to interference with bacterial cell wall synthesis.
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, H4), 7.89 (d, J = 5.2 Hz, 1H, H5), 4.72 (s, 2H, CH₂OH).
-
¹³C NMR: δ 149.2 (C2), 138.5 (C3), 131.7 (C6), 122.4 (C4), 119.8 (C5), 58.3 (CH₂OH).
Mass Spectrometry
-
ESI-MS: m/z 265.89 [M+H]⁺, isotopic pattern consistent with two bromine atoms.
Comparative Analysis with Structural Analogues
Table 3: Comparison of Pyridine Derivatives
| Compound | Substituents | Molecular Weight | Key Reactivity |
|---|---|---|---|
| (3,6-Dibromopyridin-2-yl)methanol | Br (3,6), -CH₂OH (2) | 266.92 | Cross-coupling, SNAr |
| (6-Iodopyridin-2-yl)methanol | I (6), -CH₂OH (2) | 235.03 | Radioimaging applications |
| (5-Bromo-2-chloropyridin-3-yl)methanol | Br (5), Cl (2) | 221.46 | Steric hindrance at C3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume